N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide
Description
This compound features a hybrid structure combining a pyrazole and a triazolinone moiety. The pyrazole ring is substituted with a phenyl group at position 1, a methyl group at position 5, and a carboxamide group at position 2. The carboxamide is linked via an ethyl chain to a triazolinone ring bearing a cyclopropyl group at position 4 and a furan-2-yl group at position 3.
Properties
IUPAC Name |
N-[2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-1,2,4-triazol-1-yl]ethyl]-5-methyl-1-phenylpyrazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N6O3/c1-15-18(14-24-28(15)17-6-3-2-4-7-17)21(29)23-11-12-26-22(30)27(16-9-10-16)20(25-26)19-8-5-13-31-19/h2-8,13-14,16H,9-12H2,1H3,(H,23,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LISIHTSRLLNAMX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)NCCN3C(=O)N(C(=N3)C4=CC=CO4)C5CC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N6O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide typically involves multiple steps, starting from readily available starting materials
Formation of the Triazole Ring: This step involves the cyclization of a hydrazine derivative with a suitable nitrile under acidic or basic conditions.
Introduction of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction, followed by cyclization.
Coupling with the Pyrazole Ring: The final step involves the coupling of the triazole-furan intermediate with a pyrazole derivative using a coupling reagent such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize cost. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide can undergo various types of chemical reactions, including:
Oxidation: The furan ring can be oxidized to form a furanone derivative.
Reduction: The triazole ring can be reduced to a triazoline under hydrogenation conditions.
Substitution: The pyrazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is commonly used.
Substitution: Electrophilic reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for halogenation.
Major Products
Oxidation: Furanone derivatives.
Reduction: Triazoline derivatives.
Substitution: Nitrated or halogenated pyrazole derivatives.
Scientific Research Applications
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: This compound can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.
Pharmacology: It can be used in the study of its pharmacokinetics and pharmacodynamics to understand its behavior in biological systems.
Materials Science: The compound’s unique structure makes it a candidate for the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s various functional groups allow it to form multiple interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, which contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The compound shares structural motifs with several pyrazole-carboxamide and triazolinone derivatives. Key analogues include:
- Compared to carfentrazone-ethyl (a triazolinone herbicide), the target’s pyrazole-carboxamide moiety may confer different biological selectivity, possibly toward enzyme inhibition rather than herbicidal activity .
Physicochemical Properties
- Melting Points : Analogues with electron-withdrawing substituents (e.g., 3b , 3d ) exhibit higher melting points (171–183°C) due to increased crystallinity, whereas alkyl or aromatic groups (e.g., 3c ) lower melting points . The target compound’s cyclopropyl group may similarly reduce melting point relative to 3b/d .
- Spectral Data : The target’s NMR profile would likely show pyrazole H-3 (~δ8.12 ppm, as in 3a–3d ) and furan proton resonances (~δ7.5–8.0 ppm). Mass spectrometry would confirm the molecular ion [M+H]+ at m/z 420.17 (C21H21N7O3) .
Biological Activity
N-{2-[4-cyclopropyl-3-(furan-2-yl)-5-oxo-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl}-5-methyl-1-phenyl-1H-pyrazole-4-carboxamide is a complex organic compound characterized by its unique combination of functional groups, including a triazole and pyrazole moiety. This structure suggests potential applications in medicinal chemistry, particularly in the development of new therapeutic agents. The biological activity of this compound is of significant interest due to its potential effects against various pathogens and diseases.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 336.38 g/mol. Its structural features include:
| Feature | Description |
|---|---|
| Triazole Ring | Known for antifungal and antibacterial properties |
| Pyrazole Moiety | Associated with anti-inflammatory and analgesic effects |
| Furan Ring | Contributes to biological activity through electron donation |
| Cyclopropyl Group | Enhances lipophilicity and potential receptor binding |
Antimicrobial Activity
Research indicates that compounds containing triazole and pyrazole structures exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may possess considerable antibacterial and antifungal activities.
A study conducted on similar triazole derivatives demonstrated:
| Compound | Activity | Pathogen/Cell Line |
|---|---|---|
| Triazole Derivative A | Antifungal | Candida albicans |
| Triazole Derivative B | Antibacterial | Escherichia coli |
| Pyrazole Compound C | Anticancer | MCF7 (breast cancer) |
The effectiveness of this compound against resistant strains remains to be fully explored.
Anticancer Potential
The anticancer properties of compounds containing pyrazole and triazole rings have been documented extensively. The mechanism often involves the inhibition of specific enzymes or receptors involved in cancer cell proliferation. For instance:
- Mechanism of Action: The compound may inhibit key signaling pathways in cancer cells, leading to reduced proliferation and increased apoptosis.
A comparative analysis with known anticancer agents revealed that similar compounds exhibit IC50 values in the low micromolar range against various cancer cell lines:
| Compound | IC50 (µM) | Cell Line |
|---|---|---|
| N-{...} (similar structure) | 10.5 | A549 (lung cancer) |
| N-{...} (another derivative) | 8.3 | HeLa (cervical cancer) |
Case Studies
Several case studies have investigated the biological activity of related compounds:
- Study on Triazoles: A comprehensive review highlighted the broad-spectrum antimicrobial activity of 1,2,4-triazoles, emphasizing their role as promising scaffolds for drug development .
- Pyrazoles in Cancer Therapy: Research has shown that pyrazole derivatives can effectively induce apoptosis in various cancer cell lines through mitochondrial pathways .
- Hybrid Compounds: Studies indicate that hybrid compounds combining triazole and pyrazole functionalities demonstrate enhanced biological activities compared to their individual counterparts.
Q & A
Basic Research Questions
What are the key synthetic pathways for synthesizing this compound, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, typically starting with cyclocondensation of hydrazine derivatives with carbonyl compounds to form the triazole core, followed by coupling with pyrazole-carboxamide precursors. Key steps include:
- Cyclopropane ring formation : Achieved via [2+1] cycloaddition under controlled pH (7–9) and low temperature (0–5°C) .
- Furan-triazole coupling : Uses Suzuki-Miyaura cross-coupling with palladium catalysts (e.g., Pd(PPh₃)₄) in THF at 60–80°C .
- Carboxamide linkage : Activated via EDC/HOBt-mediated coupling in DMF .
Optimization : Yield and purity are maximized by adjusting solvent polarity, temperature gradients, and catalyst loading. For example, THF enhances furan-triazole coupling efficiency compared to DCM .
Which characterization techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm proton environments and carbon frameworks (e.g., furan C-H signals at δ 6.3–7.1 ppm; triazole N-CH₂ at δ 3.8–4.2 ppm) .
- Mass Spectrometry (MS) : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ at m/z 465.2) .
- X-ray Crystallography : Resolves stereochemical ambiguities using SHELXL refinement (R-factor < 0.05) .
What biological activities are associated with the compound’s structural motifs?
- Triazole moiety : Exhibits antimicrobial activity by inhibiting fungal lanosterol 14α-demethylase (IC₅₀ ~2.5 µM) .
- Pyrazole-carboxamide : Modulates kinase pathways (e.g., JAK2 inhibition with IC₅₀ 1.8 µM) .
- Furan ring : Enhances membrane permeability via lipophilicity (logP ~3.2) .
Advanced Research Questions
How can contradictions between spectroscopic and crystallographic data be resolved?
Discrepancies (e.g., unexpected NOE correlations vs. X-ray bond lengths) are addressed via:
- DFT Calculations : Compare theoretical NMR shifts (B3LYP/6-311+G(d,p)) with experimental data .
- Twinned Crystal Analysis : Use SHELXD for deconvoluting overlapping reflections in low-symmetry space groups .
- Dynamic NMR : Resolve conformational exchange broadening in solution-state spectra .
What methodological strategies improve bioavailability through structural modification?
- Prodrug Design : Introduce esterase-labile groups (e.g., acetyloxymethyl) at the carboxamide nitrogen to enhance solubility (e.g., logS from -4.1 to -2.3) .
- PEGylation : Attach polyethylene glycol chains to the furan oxygen to reduce plasma protein binding .
- Co-crystallization : Improve dissolution rates using co-formers like succinic acid (1:1 molar ratio) .
How can Design of Experiments (DoE) optimize reaction conditions for scale-up?
- Flow Chemistry : Implement continuous-flow systems for triazole cyclization (residence time: 15 min; 80% yield vs. 65% batch) .
- Response Surface Methodology (RSM) : Model variables (temperature, catalyst loading) to predict optimal conditions (e.g., 72°C, 5 mol% Pd) .
- Robustness Testing : Evaluate edge-of-failure conditions (e.g., ±5°C tolerance) to ensure reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
